5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indazole ring, a piperidine ring, a phenyl ring, and a triazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature, it’s hard to say exactly how this compound would be synthesized .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of nitrogen in the indazole, piperidine, and triazole rings suggests that this compound could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple ring structures and polar functional groups in this compound suggests that it would be relatively high in molecular weight and might have a significant degree of polarity .Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, similar in structure to the chemical compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good to moderate activities against various microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Cancer Research
In cancer research, benzimidazole derivatives bearing 1,2,4-triazole moieties have been studied for their anti-cancer properties through molecular docking studies. These compounds exhibit potential as EGFR inhibitors, with implications for cancer treatment (Karayel, 2021).
Molecular Docking Studies
Piperazine-1-yl-1H-indazole derivatives have been synthesized and characterized, with docking studies highlighting their significance in medicinal chemistry. This indicates the broader potential of such compounds in drug development (Balaraju et al., 2019).
Antagonist Activity
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent antagonist activity against 5-HT2 receptors. This opens up possibilities for these compounds in developing treatments for disorders influenced by these receptors (Watanabe et al., 1992).
Fungicidal and Antibacterial Activity
Novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds have been synthesized and demonstrated moderate to excellent fungicidal activity against various pathogens, showcasing the chemical's potential in agricultural applications (Mao et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-6-8-16(9-7-14)28-20(25-26-22(28)30)15-10-12-27(13-11-15)21(29)19-17-4-2-3-5-18(17)23-24-19/h2-9,15H,10-13H2,1H3,(H,23,24)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCUWVSKPBBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=NNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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